

An In-Depth Technical Guide to [Leu15]-Gastrin I (human)

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Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

Cat. No.: B1591223

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human peptide hormone analog, [Leu15]-Gastrin I, including its amino acid sequence, signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a core resource for researchers and professionals involved in gastroenterology, oncology, and drug development.

Core Data

Amino Acid Sequence

[Leu15]-Gastrin I is a synthetic analog of human Gastrin I, where the methionine residue at position 15 is replaced with leucine. This substitution enhances the peptide's stability by preventing oxidation, which can lead to a loss of biological activity.^{[1][2][3][4]}

The amino acid sequence of **[Leu15]-Gastrin I (human)** is presented in Table 1.

Representation	Sequence
One-Letter Code	Glp-G-P-W-L-E-E-E-E-A-Y-G-W-L-D-F-NH ₂
Three-Letter Code	Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH ₂ ^{[1][3]}

Table 1: Amino Acid Sequence of **[Leu15]-Gastrin I (human)**

Physicochemical Properties

A summary of the key physicochemical properties of **[Leu15]-Gastrin I (human)** is provided in Table 2.

Property	Value
Molecular Formula	C ₉₈ H ₁₂₆ N ₂₀ O ₃₁ [1]
Molecular Weight	2080.16 g/mol [1]
CAS Number	39024-57-2[1]
Purity	Typically ≥95% (HPLC)[1]
Form	Lyophilized powder[1]
Storage	-20°C[1]

Table 2: Physicochemical Properties of **[Leu15]-Gastrin I (human)**

Signaling Pathways

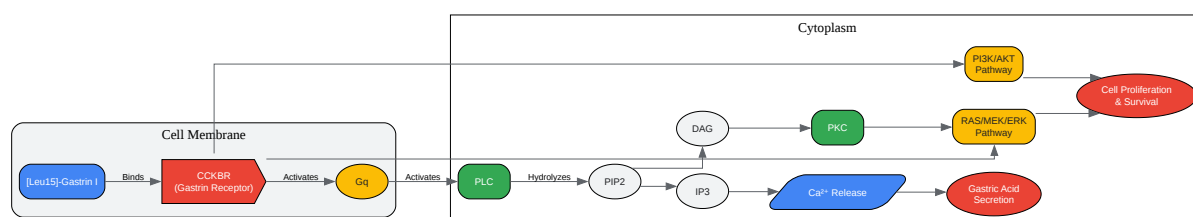
[Leu15]-Gastrin I, like native gastrin, exerts its biological effects by binding to the cholecystokinin B receptor (CCKBR), also known as the gastrin receptor. The CCKBR is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[5][6][7][8][9] Activation of the CCKBR initiates a cascade of intracellular signaling events, influencing processes such as gastric acid secretion, cell proliferation, and differentiation.

The primary signaling pathways activated by [Leu15]-Gastrin I are:

- **Phospholipase C (PLC) Pathway:** Upon ligand binding, the activated Gq protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
- **Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway:** Gastrin receptor activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key regulator of cell proliferation and survival.

- Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is also implicated in gastrin-mediated cell survival and growth.

A diagrammatic representation of the [Leu15]-Gastrin I signaling pathway is provided below.



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Figure 1: Signaling pathway of [Leu15]-Gastrin I via the CCKBR.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of [Leu15]-Gastrin I.

Radioimmunoassay (RIA) for [Leu15]-Gastrin I Quantification

This protocol outlines a competitive radioimmunoassay for the quantitative measurement of [Leu15]-Gastrin I in biological samples.

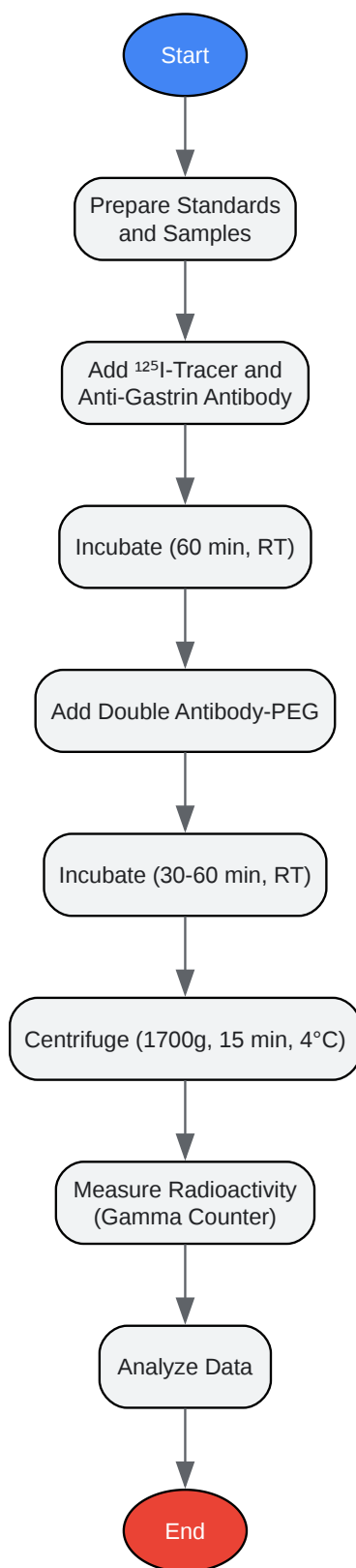
Materials:

- Anti-gastrin antibody

- ^{125}I -labeled [Leu15]-Gastrin I (tracer)
- [Leu15]-Gastrin I standards
- Assay buffer
- Double antibody-polyethylene glycol (PEG) solution
- Gamma counter

Procedure:

- Prepare a standard curve by serially diluting the [Leu15]-Gastrin I standard.
- In appropriately labeled tubes, add 100 μL of standard, control, or unknown sample.
- Add 200 μL of ^{125}I -labeled [Leu15]-Gastrin I to all tubes.
- Add 200 μL of anti-gastrin antibody to all tubes except the non-specific binding (NSB) tubes.
- Vortex and incubate for 60 minutes at room temperature.
- Add 500 μL of well-mixed double antibody-PEG solution to all tubes except the total count tubes.
- Vortex and incubate for 30-60 minutes at room temperature.
- Centrifuge at 1700 x g for 15 minutes at 4°C.
- Decant the supernatant and measure the radioactivity in the precipitate using a gamma counter.
- Calculate the concentration of [Leu15]-Gastrin I in the unknown samples by comparing their counts to the standard curve.



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Figure 2: Workflow for [Leu15]-Gastrin I Radioimmunoassay.

Calcium Mobilization Assay

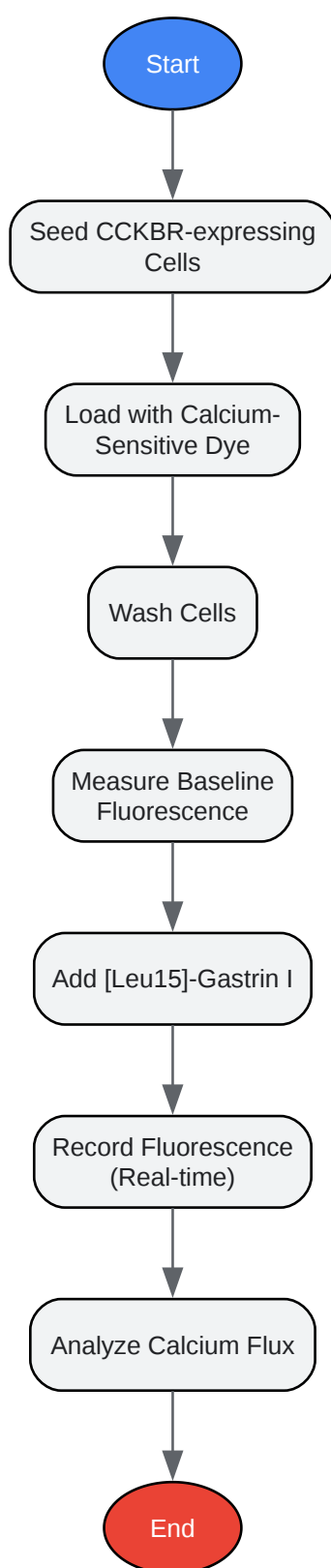
This protocol measures the increase in intracellular calcium concentration in response to [Leu15]-Gastrin I, indicating the activation of the PLC pathway.

Materials:

- CCKBR-expressing cells (e.g., HEK293 or CHO cells stably transfected with CCKBR)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
- [Leu15]-Gastrin I
- Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

- Seed CCKBR-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate.
- Culture the cells to an appropriate confluency.
- Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
- Wash the cells with assay buffer to remove excess dye.
- Prepare serial dilutions of [Leu15]-Gastrin I in the assay buffer.
- Measure the baseline fluorescence of the cells.
- Add the [Leu15]-Gastrin I dilutions to the cells and immediately begin recording the fluorescence intensity over time.
- Analyze the data to determine the dose-dependent increase in intracellular calcium.



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Figure 3: Workflow for Calcium Mobilization Assay.

Western Blot for ERK Phosphorylation

This protocol is used to detect the phosphorylation of ERK, a downstream target in the gastrin signaling pathway.

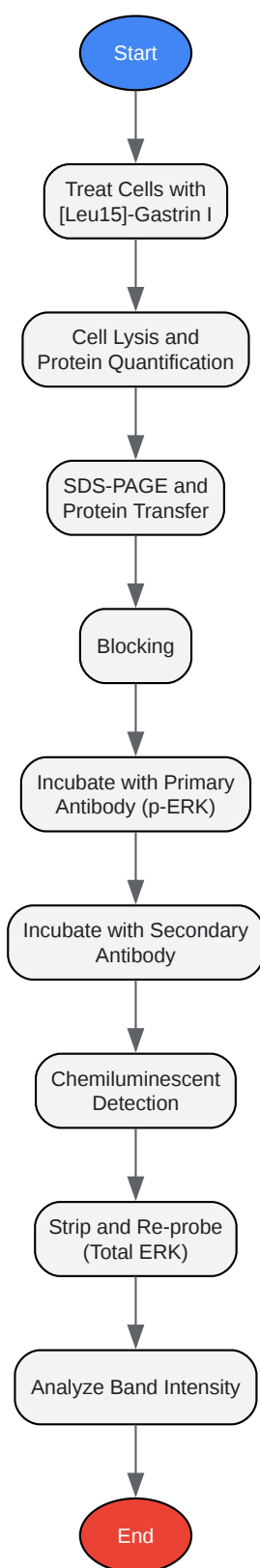
Materials:

- CCKBR-expressing cells
- [Leu15]-Gastrin I
- Cell lysis buffer
- Protein assay kit
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-phospho-ERK and anti-total-ERK)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture CCKBR-expressing cells and serum-starve them overnight.
- Treat the cells with various concentrations of [Leu15]-Gastrin I for a specified time (e.g., 5-15 minutes).
- Lyse the cells and determine the protein concentration of the lysates.

- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the anti-phospho-ERK primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total-ERK antibody as a loading control.



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Figure 4: Workflow for ERK Phosphorylation Western Blot.

Conclusion

This technical guide provides essential information on the amino acid sequence, signaling mechanisms, and experimental analysis of **[Leu15]-Gastrin I (human)**. The detailed protocols and diagrams are intended to facilitate further research into the physiological and pathological roles of this important gastrin analog and to aid in the development of novel therapeutic strategies targeting the gastrin/CCKBR system.

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